3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multi-step synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with various electrophiles in the presence of suitable catalysts . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common reagents used in these reactions include sodium ethoxide, ethyl bromoacetate, and various primary amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various microorganisms.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, thereby disrupting essential biological pathways in microorganisms . This inhibition is primarily due to its ability to bind to the active site of the target enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar compounds to 3-[(3-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine include other 1,2,4-triazole derivatives such as:
- Fluconazole
- Itraconazole
- Voriconazole
These compounds also exhibit antimicrobial properties but differ in their specific molecular targets and spectrum of activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15ClN4S |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4S/c1-11-5-7-13(8-6-11)15-19-20-16(21(15)18)22-10-12-3-2-4-14(17)9-12/h2-9H,10,18H2,1H3 |
InChI Key |
ZYGWMCWPFSMXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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